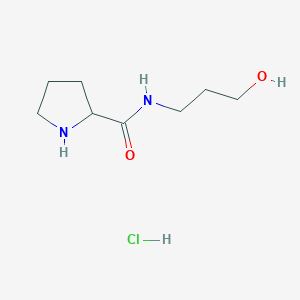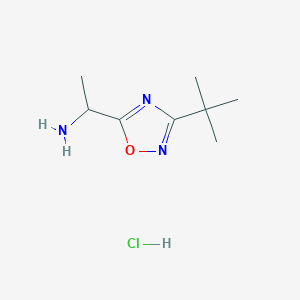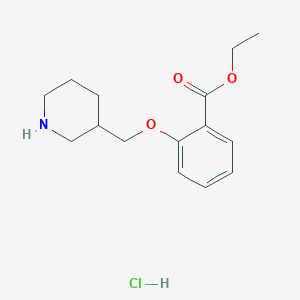
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-HPPC, is an organic compound used in laboratory experiments as a reagent. It is a white, crystalline solid with a melting point of 127-129°C and a solubility of 1.7g/L in water. N-HPPC has a wide range of applications in scientific research, including use as a reactant in the synthesis of organic compounds, as a catalyst for the transformation of organic molecules, and as a tool for studying the mechanism of action of pharmaceutical drugs.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
One area of application involves the synthesis of novel heterocyclic compounds, such as 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides, which have been demonstrated to possess significant antibacterial and antifungal activities. This suggests potential for the development of new antimicrobial drugs (Zhuravel et al., 2005).
Development of Organic Synthesis Methodologies
Research has also focused on the development of organic synthesis methodologies, including the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles from N-protected α-amino acids. This work lays the groundwork for the synthesis of a wide range of functionally diverse molecules, which can be applied in drug discovery and material science (Grošelj et al., 2013).
Exploration of Biological Activity
The exploration of biological activity of synthesized compounds is another significant application. For instance, the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and related compounds has contributed to the pharmaceutical field by providing new molecules with potential improved biological activities. These studies are crucial for the discovery of new therapeutic agents (Rubtsova et al., 2020).
Investigation of New Catalytic Processes
Furthermore, there has been research into the use of these compounds in catalytic processes, such as the synthesis of 2,3-dihydropyrrolizines from Weinreb 3-(pyrrolidin-2-ylidene)propionamides, indicating their utility in the development of new catalytic methods that could have broad applicability in organic synthesis (Calvo et al., 2002).
Mecanismo De Acción
Target of Action
Compounds like “N-(3-Hydroxypropyl)-2-pyrrolidinecarboxamide hydrochloride” often target specific proteins or enzymes in the body. The exact target can vary widely depending on the specific structure of the compound and its intended use .
Mode of Action
Once the compound binds to its target, it can inhibit or enhance the target’s activity. This can lead to a variety of effects, depending on the role of the target in the body .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibiting or enhancing this enzyme’s activity could affect the entire pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly affect the compound’s bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might only be active under specific pH conditions or temperatures .
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c11-6-2-5-10-8(12)7-3-1-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNMJKDMBNGASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440781.png)
![4-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1440782.png)


![2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440788.png)
![4-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440789.png)
![2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1440790.png)

![4-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1440792.png)

![4-[(2-Chloro-4-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1440795.png)
![4-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1440796.png)
![3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1440798.png)
